![molecular formula C15H14BrNO B5771497 N-(2-bromophenyl)-2,5-dimethylbenzamide](/img/structure/B5771497.png)
N-(2-bromophenyl)-2,5-dimethylbenzamide
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Overview
Description
N-(2-bromophenyl)-2,5-dimethylbenzamide, commonly known as BPN, is a synthetic compound that has been extensively studied for its biological and pharmacological properties. BPN belongs to the class of benzamides, which are known to exhibit various biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Scientific Research Applications
Catalysis in Polymer Chemistry
N-(2-bromophenyl)-2,5-dimethylbenzamide: has been utilized in the field of polymer chemistry as a catalyst. It plays a role in the copolymerization processes, particularly in the synthesis of polar functionalized cyclic olefin copolymers (COCs). These polymers are valued for their high transparency, excellent thermal stability, and chemical resistance .
Antimicrobial and Antiproliferative Agents
This compound has shown potential in the medical field due to its structural similarity to other molecules that exhibit antimicrobial and antiproliferative activities. Research indicates that derivatives of N-(2-bromophenyl)-2,5-dimethylbenzamide could be developed as prospective agents against microbial infections and certain cancer cell lines .
Analytical Chemistry
In analytical chemistry, N-(2-bromophenyl)-2,5-dimethylbenzamide can be used as a precursor for synthesizing benzoxazole derivatives. These derivatives are significant in pharmaceutical and catalytic properties, making them important for the development of new analytical methods .
Materials Science
The compound’s derivatives are used in materials science, particularly in the development of novel materials with specific electronic properties. It serves as a building block for creating compounds with desired characteristics for use in various industrial applications .
Chemical Synthesis
N-(2-bromophenyl)-2,5-dimethylbenzamide: is involved in chemical synthesis, where it contributes to the development of switchable site-selective benzanilide C(sp2)-H bromination. This process is crucial for creating regiodivergent brominated benzanilide, which is essential for the function of many modern pharmaceuticals and agrochemicals .
Environmental Science
While direct applications in environmental science are not well-documented, compounds like N-(2-bromophenyl)-2,5-dimethylbenzamide are often studied for their environmental impact, degradation, and potential as intermediates in the synthesis of more environmentally friendly substances .
Mechanism of Action
Target of Action
The primary target of N-(2-bromophenyl)-2,5-dimethylbenzamide is involved in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .
Mode of Action
N-(2-bromophenyl)-2,5-dimethylbenzamide interacts with its targets through a palladium-catalyzed Heck/Suzuki cascade reaction . The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
Biochemical Pathways
The compound’s interaction with its target affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of an organoboron compound (boronic acid or boronate ester) with a halide or pseudo-halide using a palladium catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is known to tolerate a wide range of functional groups and provide straightforward access to an array of oxindoles with excellent ee values .
properties
IUPAC Name |
N-(2-bromophenyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-7-8-11(2)12(9-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHCYXMLFVCKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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